
4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol
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Overview
Description
4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is a heterocyclic compound that contains a benzisoxazole ring fused with a tetrahydrofuran ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-nitrobenzyl alcohol with a reducing agent to form the corresponding amine, followed by cyclization with an appropriate reagent to form the benzisoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using optimized reaction conditions and catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the amine precursor.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzisoxazole derivatives.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol involves its interaction with specific molecular targets and pathways. The benzisoxazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanol: Similar structure but lacks the nitrogen atom in the ring.
4,5,6,7-Tetrahydro-1,2-benzisoxazole: Lacks the hydroxyl group.
1,2-Benzisoxazole: Lacks the tetrahydrofuran ring.
Uniqueness
4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is unique due to the presence of both the benzisoxazole and tetrahydrofuran rings, as well as the hydroxyl group. This combination of structural features imparts unique chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPCPJLLNKCLRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629706 |
Source
|
Record name | (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893638-91-0 |
Source
|
Record name | (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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